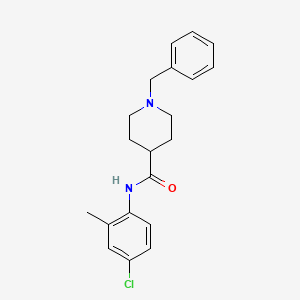
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, also known as CBP1, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CBP1 is a piperazine derivative that has been synthesized through various methods, and it has been found to exhibit promising biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to interact with proteins such as tubulin and histone deacetylases, which are involved in cell division and gene expression, respectively. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
For research include the optimization of pharmacokinetic properties, the development of analogs, and the evaluation of its therapeutic potential in preclinical and clinical studies.
Synthesemethoden
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with 3-phenoxybenzaldehyde in the presence of piperazine. Another method involves the reaction of 2-chlorobenzylamine with 3-phenoxybenzaldehyde in the presence of sodium borohydride and piperazine. These methods have been optimized to increase the yield of 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine and minimize the formation of impurities.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been shown to reduce the accumulation of amyloid beta and tau protein, which are responsible for the development of Alzheimer's disease. In Parkinson's disease research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-24-12-5-4-8-21(24)19-27-13-15-28(16-14-27)26-18-20-7-6-11-23(17-20)29-22-9-2-1-3-10-22/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLZHYFPZPDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)


